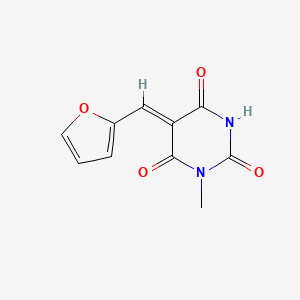
5-(2-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
描述
5-(2-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as furosemide, is a widely used diuretic medication that has been in use for over 50 years. It is used to treat a range of conditions, including hypertension, edema, congestive heart failure, and kidney disease. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and a reduction in fluid retention.
作用机制
Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and a reduction in fluid retention. It does this by blocking the activity of the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle, which is responsible for reabsorbing these ions. By inhibiting this transporter, 5-(2-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione prevents the reabsorption of sodium and chloride, leading to increased excretion of these ions in the urine.
Biochemical and Physiological Effects
Furosemide has a number of biochemical and physiological effects on the body. In addition to its diuretic effects, it has been shown to have a vasodilatory effect on blood vessels, which can lead to a reduction in blood pressure. It has also been shown to have an anti-inflammatory effect, which may be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease.
实验室实验的优点和局限性
Furosemide has a number of advantages as a research tool. Its well-established mechanism of action and efficacy make it a reliable tool for studying the effects of diuretics on the body. Additionally, its long history of use in clinical practice means that there is a wealth of data available on its safety and efficacy. However, there are also limitations to its use in laboratory experiments. Its specificity as a diuretic medication means that it may not be useful for studying other physiological processes, and its potential side effects may limit its use in certain experimental settings.
未来方向
There are a number of future directions for research on 5-(2-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is its potential use in treating acute kidney injury, a condition that is currently difficult to treat and often leads to poor outcomes. Additionally, research could be conducted on this compound's potential use in treating other conditions, such as heart failure and pulmonary edema. Finally, further research could be conducted on the mechanisms of action of this compound, particularly in relation to its anti-inflammatory effects.
科学研究应用
Furosemide has been extensively studied in the scientific community for its use as a diuretic medication. Its efficacy in treating conditions such as hypertension and edema has been well-established, and it continues to be a commonly prescribed medication for these conditions. Additionally, research has been conducted on 5-(2-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione's potential use in treating other conditions, such as acute kidney injury and heart failure.
属性
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-12-9(14)7(8(13)11-10(12)15)5-6-3-2-4-16-6/h2-5H,1H3,(H,11,13,15)/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPXMOQLOJHEJT-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CO2)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=CO2)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-(4-methylphenyl)glycinamide](/img/structure/B4708499.png)
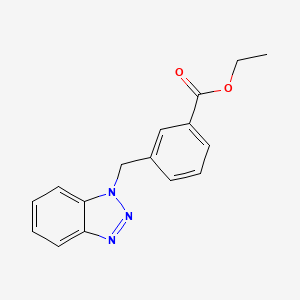
![3-(1,3-benzodioxol-5-yl)-N-[1-(2,4-dimethylphenyl)ethyl]-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4708513.png)
![2-{1-(2-ethoxybenzyl)-4-[(6-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4708518.png)
![9-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4708519.png)
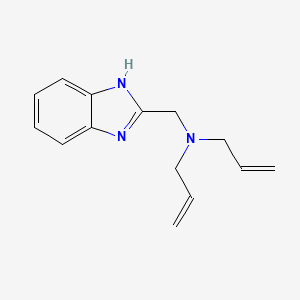
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4708536.png)
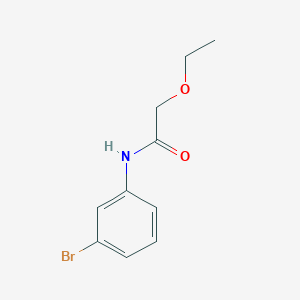
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide]](/img/structure/B4708554.png)
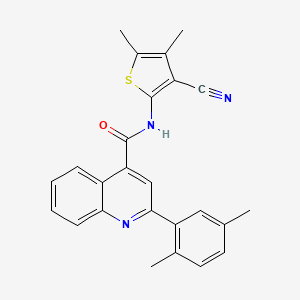
![5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4708562.png)
![5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide](/img/structure/B4708563.png)
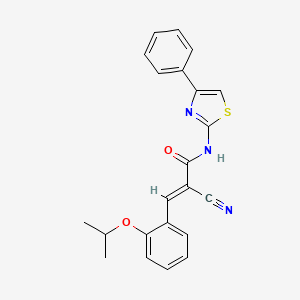
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide](/img/structure/B4708588.png)